1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride
Overview
Description
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (1-BCMPH) is an organic compound that is widely used in scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar organic solvents. 1-BCMPH is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used in a variety of scientific studies, including those related to inflammation, cancer, and cardiovascular diseases.
Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is involved in the synthesis of various medicinal compounds. One study describes the synthesis of benzimidazole-pyrazoline hybrid molecules, demonstrating their potential as anti-diabetic agents by inhibiting α-glucosidase activity. The hybridization of pyrazoline and benzimidazoles derivatives offers promising applications in medicinal chemistry (Ibraheem et al., 2020).
Corrosion Inhibition
Pyrazole derivatives, including those related to 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, are studied for their application as corrosion inhibitors. Research has shown these compounds to effectively reduce the corrosion rate of steel in hydrochloric acid, demonstrating their potential in industrial applications (Herrag et al., 2007).
Material Sciences and Crystallography
In the field of material sciences, the structural analysis and characterization of pyrazole derivatives are crucial. A study involving the crystal structure and Hirshfeld surface analysis of a novel pyrazole derivative reveals detailed insights into molecular interactions and stability, which are essential for the development of new materials (Naveen et al., 2021).
Antibacterial Applications
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is also relevant in synthesizing compounds with antibacterial properties. Studies show that derivatives of pyrazole possess significant antibacterial activities, making them potential candidates for developing new antibacterial drugs (Bildirici et al., 2007).
Biochemical Research and Molecular Docking
The use of pyrazole derivatives in biochemical research, particularly through molecular docking studies, is notable. These studies aid in understanding the interaction of these compounds with biological targets, which is crucial for drug design and discovery (Kendre et al., 2015).
properties
IUPAC Name |
1-benzyl-4-(chloromethyl)pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFMOTBEHVZUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698069 | |
Record name | 1-Benzyl-4-(chloromethyl)-1H-pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride | |
CAS RN |
861135-54-8 | |
Record name | 1-Benzyl-4-(chloromethyl)-1H-pyrazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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